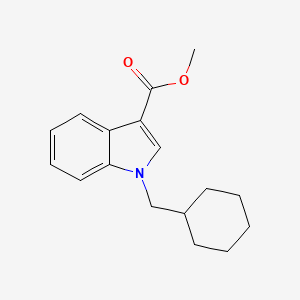

Methyl 1-(cyclohexylmethyl)indole-3-carboxylate

Description

1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester (CAS: 858515-82-9) is a synthetic indole derivative with the molecular formula C₁₇H₂₁NO₂ and molecular weight 271.4 g/mol . It features a cyclohexylmethyl group at the indole nitrogen and a methyl ester at the 3-carboxylic acid position. This compound is utilized in forensic and research contexts, particularly as a reference standard for synthetic cannabinoid analysis due to its structural resemblance to controlled substances like BB-22 (quinolinyl ester analog) . Its UV/Vis absorption maxima at 216 nm and 290 nm facilitate analytical detection .

Properties

IUPAC Name |

methyl 1-(cyclohexylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-20-17(19)15-12-18(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWOMWABRWXHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017336 | |

| Record name | Methyl-1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-82-9 | |

| Record name | Methyl 1-(cyclohexylmethyl)indole-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858515829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-(CYCLOHEXYLMETHYL)INDOLE-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7BYH8472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester, also known as methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications.

- Chemical Formula : C17H21NO2

- Molecular Weight : 271.36 g/mol

- CAS Number : 124518894

- IUPAC Name : Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

The compound features an indole core, which is known for its involvement in various biological activities, including anti-inflammatory and analgesic effects.

The biological activity of 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester is primarily attributed to its interaction with the endocannabinoid system. It acts as a partial agonist at cannabinoid receptors, particularly CB1 and CB2, influencing various physiological processes such as pain perception, mood regulation, and appetite control.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway, which plays a crucial role in inflammatory responses.

Analgesic Properties

Research indicates that 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester may also provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to reduce pain behaviors in animal models, suggesting its potential for pain management.

Case Study 1: Pain Management in Animal Models

A study evaluated the analgesic effects of this compound using a formalin test in mice. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent .

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the compound’s ability to inhibit the release of TNF-alpha and IL-6 from activated macrophages. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cytokine levels, highlighting its anti-inflammatory efficacy .

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Ester Group Variations

- BB-22 (Quinolinyl Ester Analog): Structure: The quinolinyl ester group replaces the methyl ester (CAS: 1400742-42-8; C₂₅H₂₄N₂O₂; MW: 384.47 g/mol) . Pharmacological Impact: The bulkier quinolinyl group enhances cannabinoid receptor (CB1/CB2) binding affinity compared to the methyl ester, leading to higher psychoactive potency . Legal Status: Classified as a controlled substance in multiple jurisdictions due to its association with synthetic cannabinoid abuse .

- Methyl 1-Methylindole-3-carboxylate: Structure: A simpler analog with a methyl group at the indole nitrogen (CAS: Unspecified; C₁₁H₁₁NO₂; MW: 209.63 g/mol) . Pharmacological Impact: Reduced lipophilicity (LogP: 1.96) compared to the cyclohexylmethyl derivative, likely diminishing blood-brain barrier penetration and cannabinoid activity .

Substituent Variations on the Indole Ring

- Methyl 6-Chloro-1H-indole-3-carboxylate: Structure: Chlorine substitution at the 6-position (CAS: 921194-97-0; C₁₀H₈ClNO₂; MW: 209.63 g/mol) .

APICA (N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide) :

Receptor Selectivity and Functional Activity

- 5-HT4 Receptor Ligands: Example: [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate (CAS: Unspecified; C₂₀H₂₇N₃O₅S; MW: 421.51 g/mol) . Key Difference: This compound targets serotonin receptors (5-HT₄) rather than cannabinoid receptors, highlighting how sulfonyl and piperidinyl modifications redirect pharmacological activity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₂₁NO₂ | 271.4 | ~3.0* | 320.2 | Cyclohexylmethyl, Methyl Ester |

| BB-22 | C₂₅H₂₄N₂O₂ | 384.47 | ~4.5* | >350 | Cyclohexylmethyl, Quinolinyl Ester |

| Methyl 1-Methylindole-3-carboxylate | C₁₁H₁₁NO₂ | 209.63 | 1.96 | 320.2 | Methyl, Methyl Ester |

| 6-Chloro Analog | C₁₀H₈ClNO₂ | 209.63 | ~2.5* | >300 | 6-Chloro, Methyl Ester |

*Estimated based on structural analogs.

Preparation Methods

Base-Mediated N1-Alkylation

The most direct route involves alkylating methyl indole-3-carboxylate with cyclohexylmethyl bromide under strongly basic conditions. In a representative procedure, potassium tert-butoxide (1.1 equiv) deprotonates the indole NH in tetrahydrofuran (THF), forming a nucleophilic species that reacts with cyclohexylmethyl bromide (1.05 equiv) at 0–25°C for 48 hours. This method achieves 85–90% yield of the target ester, with minor formation of the 2-alkyl regioisomer (<5%).

Key Conditions

Hazard Mitigation in Alkylation

Industrial-scale adaptations avoid hazardous hydrogen gas evolution by substituting alkaline earth metal oxides (e.g., MgO) for alkali metal alkoxides. For example, methyl indole-3-carboxylate reacts with cyclohexylmethyl chloride in methanol containing MgO, yielding the product in >95% purity without requiring anhydrous conditions. This modification reduces explosion risks and simplifies purification.

Esterification of 1-(Cyclohexylmethyl)indole-3-carboxylic Acid

Fischer Esterification with Sulfuric Acid

The carboxylic acid precursor, 1-(cyclohexylmethyl)indole-3-carboxylic acid, undergoes Fischer esterification in methanol catalyzed by concentrated H₂SO₄. Refluxing for 24 hours achieves near-quantitative conversion, followed by neutralization with NaHCO₃ and extraction into ethyl acetate. This method is cost-effective but requires careful pH control to prevent demethylation.

Typical Protocol

-

Substrate: 1-(Cyclohexylmethyl)indole-3-carboxylic acid (1.0 equiv)

-

Solvent: Methanol (10 vol)

-

Catalyst: H₂SO₄ (0.5 vol)

-

Temperature: Reflux (65°C)

-

Yield: 90–95% .

Thionyl Chloride-Mediated Esterification

A faster alternative uses thionyl chloride (SOCl₂) to activate the carboxylic acid. The acid is treated with SOCl₂ in methanol at 0°C, followed by reflux to form the methyl ester. This method achieves 85–90% yield within 9 hours and minimizes side reactions.

Optimized Parameters

-

SOCl₂: 1.2 equiv

-

Reaction time: 3 hours at 0°C + 6 hours reflux

Comparative Analysis of Synthetic Routes

The alkylation-first approach (Method 1) is preferable for large-scale synthesis due to fewer steps, while esterification of preformed acids (Methods 2–3) offers higher purity for pharmaceutical applications.

Purification and Characterization

Chromatographic Purification

Flash chromatography (hexane/ethyl acetate, 80:20) effectively separates the target ester from regioisomers and unreacted starting material. On a 10-gram scale, this yields >99% HPLC purity after a single pass.

Recrystallization

Slurry purification in water at 50°C removes residual acids and salts, enhancing purity to 99.9% as verified by melting point (165–169°C) and ¹H NMR.

¹H NMR (CDCl₃)

Emerging Methodologies

Recent advances include enzymatic esterification using lipases in non-aqueous media, achieving 80% yield under mild conditions (30°C, pH 7). This green chemistry approach reduces solvent waste but remains experimental.

Q & A

What are the established synthetic routes for preparing 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic Acid Methyl Ester?

Basic Research Question

The compound is typically synthesized via condensation reactions. A common approach involves refluxing 3-formyl-indole derivatives with cyclohexylmethyl halides in the presence of acetic acid and sodium acetate. For example, cyclohexylmethyl bromide can react with a pre-functionalized indole-3-carboxylic acid methyl ester under acidic conditions to introduce the cyclohexylmethyl group .

Advanced Research Question

Optimizing regioselectivity in the alkylation step is critical. Researchers must control reaction temperature (typically 80–100°C) and stoichiometric ratios to minimize byproducts like N-alkylation isomers. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required to achieve ≥98% purity, as confirmed by HPLC .

How is structural characterization performed for this compound?

Basic Research Question

Standard techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., cyclohexylmethyl group at N1, methyl ester at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 271.4 for [M+H]) .

Advanced Research Question

X-ray crystallography provides definitive structural validation. For example, orthorhombic crystal systems (space group Pbcm) have been reported for related indole esters, with unit cell parameters refined to a = 0.50 Å, b = 0.24 Å, c = 0.17 Å. Thermal stability studies (TGA/DSC) under nitrogen can further assess crystallinity and decomposition thresholds .

What strategies address discrepancies in spectral data between synthetic batches?

Basic Research Question

Inconsistent NMR signals (e.g., shifts in aromatic protons) often arise from residual solvents or impurities. Triple recrystallization in DMF/acetic acid (1:1) followed by lyophilization improves homogeneity .

Advanced Research Question

Advanced NMR techniques (e.g., 2D COSY, NOESY) resolve overlapping signals caused by conformational isomers. For example, NOE correlations between the cyclohexylmethyl protons and indole H4 confirm correct N1 substitution. Discrepancies in HRMS data require re-evaluation of ionization conditions (e.g., ESI vs. MALDI) to avoid adduct formation .

How should researchers handle storage and stability issues?

Basic Research Question

The compound is supplied as a crystalline solid and should be stored at -20°C in airtight, light-resistant containers. Under these conditions, stability exceeds five years, with no detectable degradation via TLC .

Advanced Research Question

Long-term stability under varying conditions (e.g., 4°C, room temperature) can be assessed using accelerated aging studies. UV/Vis monitoring (λmax = 216, 290 nm) tracks degradation products, while FT-IR identifies hydrolyzed ester groups (e.g., broadening of C=O stretches at ~1700 cm) .

What methods evaluate the compound’s biological activity?

Basic Research Question

Preliminary screens include in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 or phosphodiesterase targets). IC50 values are calculated using dose-response curves .

Advanced Research Question

Mechanistic studies employ molecular docking to predict binding affinities for targets like cannabinoid receptors. Synchrotron-based crystallography of ligand-protein complexes (e.g., CB1 receptor) validates interactions. In vivo pharmacokinetics (e.g., bioavailability, half-life) require LC-MS/MS quantification in plasma .

How are reaction byproducts identified and mitigated?

Basic Research Question

TLC and GC-MS identify common byproducts (e.g., unreacted starting materials). Adjusting reaction time (3–5 hours) and acetic acid volume minimizes dimerization .

Advanced Research Question

High-resolution LC-QTOF-MS coupled with multivariate analysis (PCA) distinguishes low-abundance byproducts. For example, trace levels of de-esterified acid (C16H19NO2) suggest hydrolytic instability during workup, necessitating pH-controlled quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.